2-Chloro-6-fluorobenzyl alcohol

HIV-1 NNRTI Antiviral

Medicinal chemists developing HIV-1 NNRTIs require the precise 2-Cl-6-F benzyl pharmacophore; substituting 2,6-F₂ or mono-halogen analogs leads to synthetic failure or potency loss. 2-Chloro-6-fluorobenzyl alcohol delivers the validated privileged fragment that achieves picomolar activity in S-DABO series when paired with appropriate C5/C6 substitutions. • Enables picomolar anti-HIV-1 potency vs. wild-type and resistant strains (Rotili et al., 2014) • Exclusive species-specific metabolite standard for arprinocid DMPK studies in rodent microsomes • Solid crystalline reagent (mp 42-44 °C) for reproducible automated solid-phase dispensing

Molecular Formula C7H6ClFO
Molecular Weight 160.57 g/mol
CAS No. 56456-50-9
Cat. No. B1359804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-fluorobenzyl alcohol
CAS56456-50-9
Molecular FormulaC7H6ClFO
Molecular Weight160.57 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CO)F
InChIInChI=1S/C7H6ClFO/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2
InChIKeyZZFCUESFXBCRSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-fluorobenzyl alcohol (56456-50-9) – Differentiated Building Block


2-Chloro-6-fluorobenzyl alcohol (CAS 56456-50-9) is a halogenated aromatic alcohol with the molecular formula C₇H₆ClFO, featuring both a chlorine substituent at the ortho position and a fluorine substituent at the para position relative to the hydroxymethyl group. This substitution pattern imparts unique electronic, steric, and physicochemical properties that distinguish it from mono-halogenated or di-fluorinated benzyl alcohol analogs. It serves as a key intermediate in the synthesis of bioactive molecules, particularly non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1 [1], and has been identified as a species-specific metabolite in drug metabolism studies [2]. Its solid-state nature at room temperature (mp 42–44 °C) differentiates it from liquid analogs, offering distinct handling advantages for solid-phase synthesis and formulation development .

Substitution Risks for 2-Chloro-6-fluorobenzyl alcohol (56456-50-9)


Simply substituting a mono-chlorinated, mono-fluorinated, or di-fluorinated benzyl alcohol for 2-chloro-6-fluorobenzyl alcohol introduces a high risk of synthetic failure or biological activity loss. The 2-chloro-6-fluoro substitution pattern is not electronically additive; it creates a specific dipole and steric environment that can critically modulate binding affinity in target proteins [1]. Direct head-to-head data in anti-HIV-1 assays show that the 2-Cl-6-F benzyl motif produces distinct activity profiles compared to the 2,6-F₂ benzyl motif, with only the Cl/F combination achieving picomolar potency in certain compound series [1]. Furthermore, the compound's unique metabolism fate, being a species-specific metabolite in rodent models, means that its use as an analytical standard for metabolite identification is non-interchangeable with other halogenated benzyl alcohols [2]. These observations demonstrate that halogen composition and position are not fine-tuning elements but fundamental determinants of chemical and biological identity.

Differentiation Evidence: 2-Chloro-6-fluorobenzyl alcohol (56456-50-9)


HIV-1 NNRTI Potency: 2-Cl-6-F vs 2,6-F₂ Benzyl

In a direct comparative study of 6-benzyl-2-(alkylthio)pyrimidin-4(3H)-ones (S-DABOs) as HIV-1 reverse transcriptase inhibitors, compounds bearing the 2-chloro-6-fluorobenzyl moiety (2-Cl-6-F-S-DABOs) achieved up to picomolar activity against wild-type HIV-1, surpassing the activity of their 2,6-difluorobenzyl counterparts [1]. The 2-Cl-6-F substitution was essential for achieving the highest wide-spectrum inhibitory activity against clinically relevant HIV-1 mutants when combined with specific C5/C6 alkyl substitution patterns [1].

HIV-1 NNRTI Antiviral Medicinal Chemistry

Exclusive Alcohol Metabolite in Rat and Mouse

Liver microsomal studies of the antiprotozoal agent arprinocid show a striking species-specific biotransformation: rat and mouse microsomes exclusively convert arprinocid to 2-chloro-6-fluorobenzyl alcohol, while chicken and dog microsomes produce the corresponding purine N-oxide [1][2]. This species-dependent metabolic switch makes the alcohol a required analytical standard for metabolite identification and quantification in rodent preclinical models.

Drug Metabolism Arprinocid Metabolite Standard Species-Specific

Solid-State vs Liquid: Dispensing Advantage

2-Chloro-6-fluorobenzyl alcohol is a crystalline solid at room temperature with a reported melting point of 42–44 °C . In contrast, 2-fluorobenzyl alcohol is a liquid at room temperature (boiling point 199–200 °C, no melting point reported) . This solid-state property of the target compound facilitates precise weighing and long-term storage for solid-phase reactions and formulation development, where liquid alternatives may suffer from volatility or dosing inaccuracy.

Physicochemical Property Solid Dispensing Formulation

Application Scenarios: 2-Chloro-6-fluorobenzyl alcohol (56456-50-9)


HIV-1 NNRTI Lead Optimization

Medicinal chemistry teams developing S-DABO or related NNRTIs should use 2-chloro-6-fluorobenzyl alcohol as a starting material to install the pharmacophoric 2-Cl-6-F benzyl group. As demonstrated by Rotili et al. (2014), this motif can achieve picomolar anti-HIV-1 activity when combined with appropriate C5/C6 substitutions, outperforming the 2,6-difluorobenzyl variant [1]. Procuring this specific alcohol ensures access to a validated privileged fragment.

Arprinocid Metabolite Standard for Rodent Studies

For DMPK and bioanalysis laboratories conducting preclinical studies on arprinocid, 2-chloro-6-fluorobenzyl alcohol is an essential certified reference material. This compound is the exclusive metabolite formed in rat and mouse liver microsomes, while the N-oxide is formed in dog and chicken [1][2]. Its procurement enables accurate LC-MS/MS method development and metabolite quantification in rodent-derived pharmacokinetic samples.

Solid-Phase Organic Synthesis Building Block

Automated solid-phase chemistry platforms benefit from solid, crystalline reagents that can be precisely weighed and dispensed. 2-Chloro-6-fluorobenzyl alcohol (mp 42–44 °C) provides this handling advantage over liquid fluorinated benzyl alcohols like 2-fluorobenzyl alcohol [1][2]. This property supports reproducible loading on solid supports for combinatorial library synthesis.

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